7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Position 7: A 2-ethyl-1H-imidazol-1-yl group, which introduces nitrogen-rich heterocyclic properties that may enhance bioavailability or receptor interactions.
- Position 5: An isopropyl substituent, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
7-(2-ethylimidazol-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-4-18-21-10-11-24(18)19-12-17(14(2)3)23-20-16(13-22-25(19)20)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZZZBUGALAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: This involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters to form pyrazole intermediates. These intermediates are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired heterocyclic compound in a single step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and automation to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
For instance, compounds derived from pyrazole structures have demonstrated IC50 values below 10 µM against these cell lines, indicating potent anticancer activity. The introduction of substituents such as halogens has been linked to enhanced efficacy against cancer cells .
Anti-inflammatory Properties
In addition to their anticancer potential, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. The inhibition of COX enzymes contributes to reducing inflammation, making these compounds candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can lead to significant changes in biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Halogen substitution at position 3 | Increased anticancer activity |
| Addition of hydrophilic groups | Improved solubility and bioavailability |
Case Studies
Several studies have documented the effectiveness of these compounds in preclinical models:
- Study on MCF-7 Cell Line : A derivative demonstrated an IC50 value of 0.39 ± 0.06 µM against MCF-7 cells, outperforming standard treatments like doxorubicin .
- Combination Therapy : Research has indicated that coadministration with other agents (e.g., ENT1/2 blockers) enhances the antileukemic activity of pyrazolo[1,5-a]pyrimidine derivatives .
- Animal Models : Efficacy studies in xenograft models have shown promising results for certain derivatives in reducing tumor size and improving survival rates .
Mechanism of Action
The mechanism of action of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Synthetic Efficiency :
- Ultrasound-assisted methods (e.g., for 8a ) achieve higher yields (90%) compared to traditional reflux methods (62–63%) .
- Catalyst-free approaches (e.g., 5a-n ) avoid toxic reagents but require optimization for yield improvement .
Substituent Effects on Bioactivity: Imidazole Derivatives: The target compound’s 2-ethylimidazole group may enhance metabolic stability compared to Pir-14-5c’s imidazolylpropylamine chain, which introduces flexibility but risks oxidative degradation . Azo vs.
Biological Activity Trends :
- Imidazole-containing derivatives (target , 5a-n ) show broad-spectrum antimicrobial activity, with 5a-n exhibiting inhibition rates comparable to agrochemical controls (e.g., 50 μg/mL against Fusarium graminearum) .
- Carboxamide-substituted analogs (e.g., 8a ) are hypothesized to target inflammatory pathways, though specific data are pending .
Research Implications and Gaps
- Pharmacokinetics : The target compound’s 2-ethylimidazole group may improve blood-brain barrier penetration relative to Pir-14-5c’s bulkier substituents .
- Synthetic Scalability : Ultrasound-assisted methods (e.g., 8a ) warrant exploration for the target compound to enhance yield .
- Activity Validation : Direct biological testing of the target compound is needed to confirm its efficacy against bacterial/fungal strains highlighted in .
Biological Activity
7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is notable for its diverse biological activities, which are attributed to its unique structural features, including a fused bicyclic system that incorporates both pyrazole and pyrimidine moieties. The presence of substituents such as ethyl imidazole and isopropyl groups enhances its pharmacological potential.
Pharmacological Properties
The biological activities of pyrazolo[1,5-a]pyrimidines, including the compound , have been extensively studied. Notable pharmacological properties include:
- Anticancer Activity: Compounds in this class have shown promising results against various cancer cell lines. For example, related compounds have demonstrated cytotoxic effects in human colon (HCT-116) and breast (MCF-7) cancer cells .
The mechanism by which 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: The imidazole group may facilitate binding to specific receptors, enhancing therapeutic efficacy.
Cytotoxic Evaluation
A study evaluated various derivatives of pyrazolo[1,5-a]pyrimidines for their cytotoxic effects against multiple cancer cell lines. The findings indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. Notably:
- Compounds with substitutions at the 7-position showed varied activity levels against different cancer types.
Example Results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 10 |
| Compound B | MCF-7 | 15 |
| Compound C | A549 | 12 |
These results suggest that structural modifications can lead to enhanced anticancer properties.
Q & A
Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenyl derivatives?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via condensation reactions between 5-aminopyrazoles and β-diketones or enaminones. For example, describes using 5-aminopyrazole derivatives with sodium nitromalonaldehyde or (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form fused pyrazolo[1,5-a]pyrimidines. Optimization involves adjusting solvents (e.g., ethanol, pyridine), reaction times (reflux for 5–6 hours), and purification methods (column chromatography, recrystallization) to achieve yields of 62–70% .
Advanced: How can reaction conditions be modified to resolve low yields in the synthesis of imidazole-substituted pyrazolo[1,5-a]pyrimidines?
Low yields often arise from steric hindrance or incomplete cyclization. highlights the use of pyridine as a solvent and catalyst to enhance cyclization efficiency. For imidazole substituents, introducing the 2-ethyl-1H-imidazol-1-yl group may require stepwise synthesis: first forming the pyrazolo[1,5-a]pyrimidine core, followed by Suzuki coupling or nucleophilic substitution. Reaction temperatures (reflux vs. ambient) and stoichiometric ratios (e.g., 1.1:1 molar ratio of enaminone to aminopyrazole) are critical for minimizing side products .
Basic: What spectroscopic and analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Standard characterization includes:
- IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- <sup>1</sup>H/ <sup>13</sup>C NMR to verify substituent positions and aromaticity (e.g., phenyl protons at δ 7.2–7.8 ppm).
- Mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]<sup>+</sup> peaks).
and 10 provide validated data for pyrazolo[1,5-a]pyrimidines, including melting points (221–268°C) and elemental analysis (C, H, N within 0.5% of calculated values) .
Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
X-ray crystallography determines bond angles, dihedral angles, and intermolecular interactions. reports crystal parameters (monoclinic, space group P21/c) for ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, revealing planar fused rings (dihedral angle 1.31°) and π-π stacking (3.426 Å centroid distances). This method clarifies regiochemistry in isomers (e.g., 5- vs. 7-carboxylate derivatives) and validates hydrogen bonding networks (C–H···O/N interactions) .
Basic: What biological activities are associated with pyrazolo[1,5-a]pyrimidines, and which assays are used for evaluation?
Pyrazolo[1,5-a]pyrimidines exhibit anticancer, enzyme inhibitory (e.g., HMG-CoA reductase, COX-2), and receptor-binding (e.g., benzodiazepine receptors) activities ( ). Standard assays include:
- MTT assays for cytotoxicity (IC50 values).
- Enzyme inhibition assays (e.g., fluorescence-based HMG-CoA reductase inhibition).
- Molecular docking to predict binding affinities ( ) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrazolo[1,5-a]pyrimidine derivatives with enhanced bioactivity?
SAR studies focus on substituent effects:
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability and binding via hydrophobic interactions.
- Phenyl and imidazole substituents influence steric and electronic properties. demonstrates that 7-aryl groups improve anticancer activity by modulating π-π stacking with target proteins. Computational tools (e.g., in silico ADMET prediction) prioritize derivatives with optimal logP (0.5–3.5) and PSA (<140 Ų) .
Basic: How are data contradictions (e.g., elemental analysis discrepancies) addressed in pyrazolo[1,5-a]pyrimidine synthesis?
Discrepancies in elemental analysis (e.g., C/H/N deviations >0.5%) may indicate incomplete purification or hydrate formation. resolves this by repeating recrystallization (e.g., from ethanol or dioxane) and confirming purity via HPLC. Cross-validation with <sup>13</sup>C NMR integrals and high-resolution MS ensures accuracy .
Advanced: What computational methods predict the pharmacokinetic and toxicological profiles of pyrazolo[1,5-a]pyrimidines?
- SwissADME for bioavailability (e.g., Lipinski’s rule compliance).
- PROTOX-II for toxicity prediction (LD50, hepatotoxicity).
- Molecular dynamics simulations to assess binding stability (RMSD <2 Å). These tools identify derivatives with favorable half-lives (t1/2 >4 h) and low CYP450 inhibition .
Basic: What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine intermediates?
- PPE : Gloves, goggles, and lab coats to avoid dermal exposure.
- Ventilation : Use fume hoods when working with volatile solvents (e.g., pyridine).
- Waste disposal : Segregate halogenated byproducts (e.g., chlorophenyl intermediates) for specialized treatment .
Advanced: How do substituents (e.g., imidazole vs. pyridine) alter the photophysical properties of pyrazolo[1,5-a]pyrimidines?
Imidazole groups increase π-conjugation, shifting UV-Vis absorbance to longer wavelengths (e.g., λmax ~350 nm vs. 320 nm for phenyl derivatives). shows that ethyl carboxylate groups enhance fluorescence quantum yields (ΦF up to 0.45) via rigidochromism. Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
